4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid
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Overview
Description
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid is a benzoate ester obtained by the formal condensation of the carboxy group of 4-[(2,4-dihydroxy-6-propylbenzoyl)oxy]-2-hydroxy-6-propylbenzoic acid with the 4-hydroxy group of 2,4-dihydroxy-6-pentylbenzoic acid (olivetolic acid) . It is isolated from the endophytic fungi Cytonaema and acts as an inhibitor of human cytomegalovirus protease . This compound has garnered attention due to its potential antiviral properties and its role as a protease inhibitor .
Preparation Methods
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid is synthesized through the fermentation of the endophytic fungus Cytonaema sp. The production involves solid-state fermentation, which is a method where the fungus is grown on a solid substrate without free-flowing water . The compound is then extracted and purified using techniques such as mass spectrometry and nuclear magnetic resonance . Industrial production methods are still under research, but the focus is on optimizing the yield and purity of the compound through biotechnological advancements .
Chemical Reactions Analysis
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cytonic acid B can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of benzoate esters in various chemical reactions.
Biology: It serves as a tool to investigate the role of endophytic fungi in producing bioactive compounds.
Medicine: This compound has shown potential as an antiviral agent, particularly against human cytomegalovirus and SARS-CoV-2 It is also being studied for its potential use in developing new antiviral drugs.
Mechanism of Action
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid exerts its effects by inhibiting the activity of proteases, which are enzymes that break down proteins . Specifically, it targets the protease activity of human cytomegalovirus and SARS-CoV-2 . The compound binds to the active site of the protease, preventing it from cleaving its substrate and thereby inhibiting viral replication . This mechanism of action makes cytonic acid B a promising candidate for antiviral drug development .
Comparison with Similar Compounds
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid is similar to other benzoate esters, such as cytonic acid A, which also exhibits antiviral properties . cytonic acid B is unique in its dual inhibitory activity against both human cytomegalovirus and SARS-CoV-2 proteases . Other similar compounds include:
Cytonic acid A: Another benzoate ester with antiviral properties.
Subglutinol A: An immunosuppressant compound with potential antiviral activity.
Colutellin A: Another immunosuppressant compound with potential antiviral activity.
This compound stands out due to its dual-target therapeutic approach, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C32H36O10 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
4-[4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C32H36O10/c1-4-7-8-11-20-14-23(16-25(35)27(20)30(37)38)42-32(40)29-19(10-6-3)13-22(17-26(29)36)41-31(39)28-18(9-5-2)12-21(33)15-24(28)34/h12-17,33-36H,4-11H2,1-3H3,(H,37,38) |
InChI Key |
NUJLMXRQKUYQKE-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC(=O)C3=C(C=C(C=C3O)O)CCC)CCC)O)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)OC(=O)C3=C(C=C(C=C3O)O)CCC)CCC)O)C(=O)O |
Synonyms |
cytonic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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